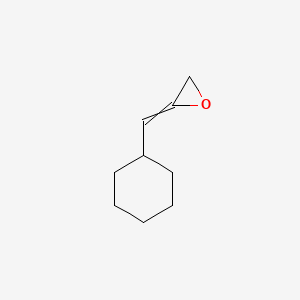
2-(Cyclohexylmethylidene)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethylidene)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclohexylmethylidene with a peracid, such as meta-chloroperoxybenzoic acid (MCPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring through the transfer of an oxygen atom from the peracid to the alkene.
Industrial Production Methods
On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and can be carried out under controlled conditions to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethylidene)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to the formation of diols or other functionalized compounds.
Substitution Reactions: Nucleophiles can attack the less substituted carbon of the oxirane ring, resulting in the formation of substituted products.
Oxidation and Reduction: The compound can be oxidized to form more complex structures or reduced to simpler ones.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or sulfuric acid can catalyze the ring-opening of the oxirane ring.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate ring-opening reactions.
Oxidizing Agents: Peracids like MCPBA are commonly used for the epoxidation of alkenes.
Major Products Formed
Diols: Formed through the ring-opening of the oxirane ring in the presence of water.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(Cyclohexylmethylidene)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylmethylidene)oxirane involves the electrophilic nature of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simpler oxirane with a two-carbon backbone.
Propylene Oxide: Another common oxirane with a three-carbon backbone.
Butylene Oxide: An oxirane with a four-carbon backbone
Uniqueness
2-(Cyclohexylmethylidene)oxirane is unique due to the presence of the cyclohexylmethylidene group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
66202-68-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(cyclohexylmethylidene)oxirane |
InChI |
InChI=1S/C9H14O/c1-2-4-8(5-3-1)6-9-7-10-9/h6,8H,1-5,7H2 |
Clé InChI |
BPBYNWADOKWOFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



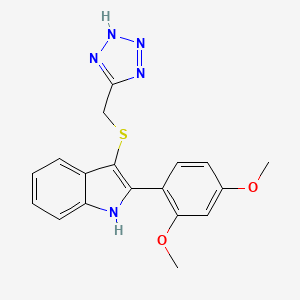

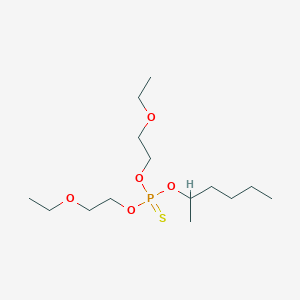
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)



![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
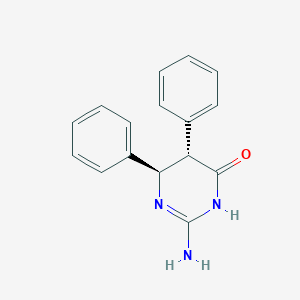
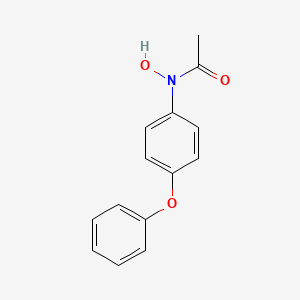
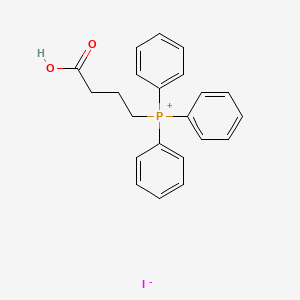
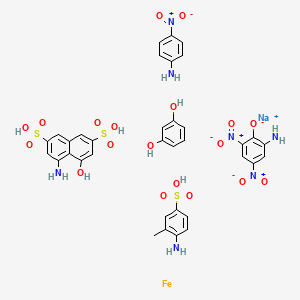
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
